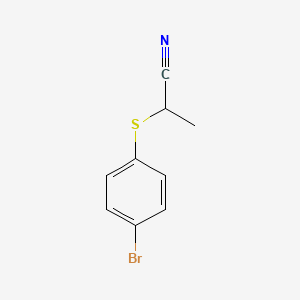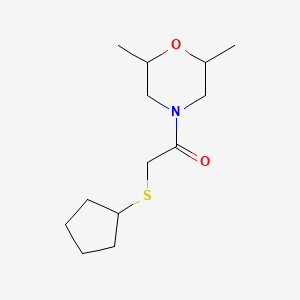
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone, also known as CP-376395, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways in the body.
作用机制
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone is a small molecule inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways in the body. It is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to reduce the formation of neurofibrillary tangles and beta-amyloid plaques. In animal models of bipolar disorder, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects. In animal models of cancer, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for research on 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the evaluation of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone in clinical trials for its potential therapeutic applications in Alzheimer's disease, bipolar disorder, and cancer. Additionally, further research is needed to elucidate the downstream effects of GSK-3 inhibition by 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone on various signaling pathways in the body.
合成方法
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2,6-dimethylmorpholine-4-carbaldehyde, followed by the addition of sulfur and subsequent oxidation to form the final product. The synthesis method has been optimized to produce high yields of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone with high purity.
科学研究应用
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3 has been implicated in the formation of neurofibrillary tangles and beta-amyloid plaques, which are hallmarks of the disease. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit GSK-3 activity and reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3 has been implicated in the regulation of mood and behavior. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects in animal models of the disorder, and clinical trials are currently underway to evaluate its efficacy in humans.
In cancer, GSK-3 has been implicated in the regulation of cell proliferation and survival. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models of the disease. Clinical trials are currently underway to evaluate its efficacy in humans.
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-10-7-14(8-11(2)16-10)13(15)9-17-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCHDAGAMFFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

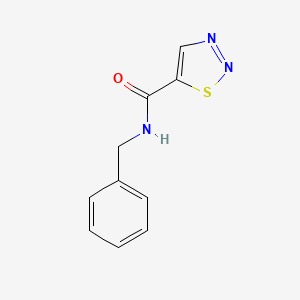
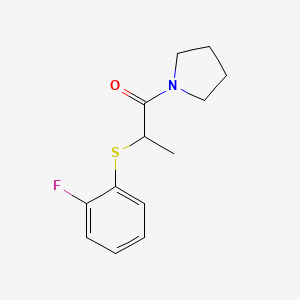
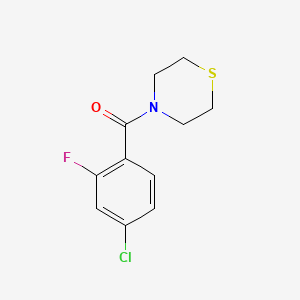
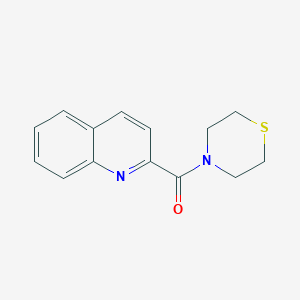
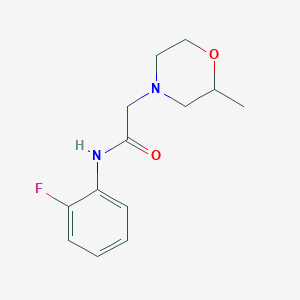
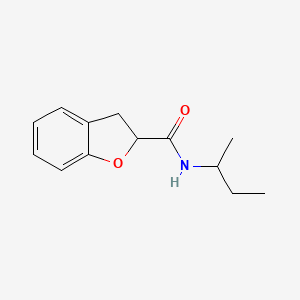
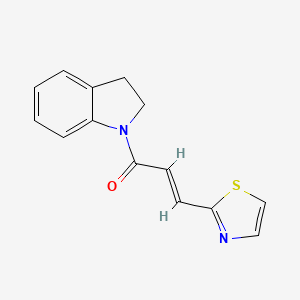
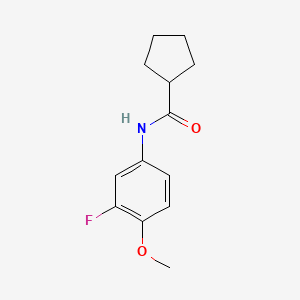
![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)
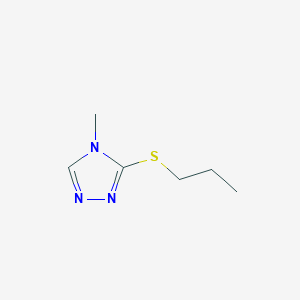
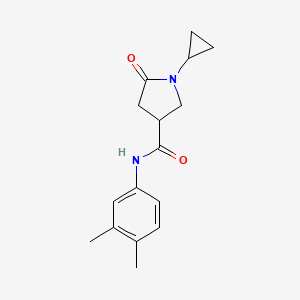
![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
